molecular formula C7H9NO2P+ B8755365 Phosphinic acid, (aminophenylmethyl)- CAS No. 126529-62-2

Phosphinic acid, (aminophenylmethyl)-

Cat. No.: B8755365
CAS No.: 126529-62-2
M. Wt: 170.13 g/mol
InChI Key: JPPYOUINBKOEFP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphinic acid, (aminophenylmethyl)- is a useful research compound. Its molecular formula is C7H9NO2P+ and its molecular weight is 170.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphinic acid, (aminophenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphinic acid, (aminophenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126529-62-2

Molecular Formula

C7H9NO2P+

Molecular Weight

170.13 g/mol

IUPAC Name

[amino(phenyl)methyl]-hydroxy-oxophosphanium

InChI

InChI=1S/C7H8NO2P/c8-7(11(9)10)6-4-2-1-3-5-6/h1-5,7H,8H2/p+1

InChI Key

JPPYOUINBKOEFP-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C(N)[P+](=O)O

Origin of Product

United States

Synthetic Methodologies for Aminophenylmethyl Phosphinic Acid

Strategic Approaches to C-P Bond Formation in α-Amino Organophosphorus Compounds

The formation of the carbon-phosphorus bond is the crucial step in the synthesis of α-amino organophosphorus compounds. Strategic approaches aim to control stereochemistry, improve environmental impact, and enhance efficiency.

Achieving high enantioselectivity is a significant goal in the synthesis of chiral molecules like (aminophenylmethyl)phosphinic acid. Due to their structural similarity to α-amino acids, the biological activity of α-aminophosphonic and phosphinic acid derivatives is often dependent on their absolute configuration. mdpi.comnih.govrug.nl Modern asymmetric strategies focus on creating the chiral center during the C-P bond-forming step.

Key approaches include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the amine or aldehyde substrate can direct the nucleophilic attack of the phosphorus reagent, leading to a diastereoselective synthesis. The auxiliary can be removed in a subsequent step.

Chiral Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands (e.g., copper-bisoxazoline complexes) or chiral Brønsted acids, can facilitate the enantioselective addition of the phosphorus nucleophile to an imine intermediate. scispace.com

Substrate-Controlled Synthesis: Employing enantiopure starting materials, such as chiral sulfinimines, allows for the diastereoselective addition of phosphites or other P-nucleophiles, establishing the stereochemistry of the final product. acs.org The addition of phosphites to enantiopure sulfinimines has been studied as a viable route toward asymmetric synthesis of α-amino phosphonic acids. acs.org

These methods, while extensively studied for α-aminophosphonates, provide a clear framework for developing stereoselective syntheses of α-aminophosphinic acids like (aminophenylmethyl)phosphinic acid. mdpi.comrug.nl

Green chemistry principles are increasingly being applied to the synthesis of organophosphorus compounds to reduce environmental impact. researchgate.net For the synthesis of α-aminophosphonates, which shares mechanistic pathways with α-aminophosphinic acids, several green protocols have been developed. derpharmachemica.comnanobioletters.com

These strategies include:

Solvent-Free Reactions: Performing the three-component condensation under solvent-free or "neat" conditions minimizes volatile organic compound (VOC) emissions and simplifies product work-up. eurjchem.com

Use of Green Catalysts: Replacing traditional Lewis acids or harsh acidic catalysts with environmentally benign alternatives is a key focus. Examples include using natural, biodegradable catalysts like orange peel powder or reusable solid acid catalysts. derpharmachemica.comnanobioletters.com

One-Pot Synthesis: The Kabachnik-Fields reaction is inherently a one-pot, multi-component reaction, which aligns well with green chemistry principles by reducing the number of separate reaction and purification steps, thereby saving energy and reducing waste. organic-chemistry.org

Alternative Reaction Media: The use of recyclable reaction media, such as certain quaternary ammonium (B1175870) salts, can provide an environmentally friendly alternative to traditional organic solvents. organic-chemistry.org

These approaches offer significant advantages, including milder reaction conditions, shorter reaction times, simpler work-up procedures, and high product yields. derpharmachemica.comeurjchem.com

Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. mdpi.com While specific applications to (aminophenylmethyl)phosphinic acid are not widely documented, the principles are directly applicable.

A continuous flow setup for the synthesis of (aminophenylmethyl)phosphinic acid would typically involve:

Pumping streams of the reactants (e.g., benzaldehyde (B42025), an amine source, and hypophosphorous acid in a suitable solvent) into a mixing unit.

Passing the combined stream through a heated or cooled reactor coil to control the reaction temperature precisely for a defined residence time.

Optionally, the reactor could be packed with a solid-supported catalyst to facilitate the reaction. thieme-connect.de

The product stream emerging from the reactor could then be directed to an in-line purification module, such as a scavenger resin to remove unreacted reagents, before collection. thieme-connect.de

This approach allows for rapid screening of reaction conditions and can lead to higher yields and purity by minimizing the formation of byproducts that may occur during prolonged heating in batch reactors. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of (aminophenylmethyl)phosphinic acid. The key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reaction time. For the phospha-Mannich reaction, the basicity of the amine reactant can also significantly influence the reaction outcome. nih.gov

In a study on the synthesis of aminomethyl-H-phosphinic acids, it was found that using wet acetic acid as the solvent at a controlled temperature of 40 °C led to nearly quantitative yields and minimal by-products. nih.gov Higher temperatures could lead to side reactions like reductive N-methylation of the amine. nih.gov The choice of solvent can also affect the solubility of reactants and influence reaction rates.

The table below illustrates a hypothetical optimization study for the synthesis of an α-aminophosphinic acid based on common variables.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol781265
2NoneAcetic Acid402485
3NoneAcetic Acid601282 (minor byproducts)
4Lewis Acid (e.g., InCl₃)Dichloromethane25878
5NoneSolvent-free80492

This table is illustrative and represents typical parameters investigated during the optimization of related α-aminophosphonate and phosphinic acid syntheses.

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanism is essential for rational optimization and the development of new synthetic routes. The formation of (aminophenylmethyl)phosphinic acid via the condensation of benzaldehyde, an amine, and hypophosphorous acid is believed to proceed through one of two primary mechanistic pathways, depending on the initial reaction conditions.

The synthesis of α-aminophosphinic acids is generally accomplished via a phospha-Mannich reaction. nih.gov This reaction is versatile but can be complex and accompanied by side reactions. researchgate.net The central feature of the mechanism is the formation of an imine intermediate followed by the nucleophilic addition of the phosphorus-containing reagent.

Pathway A: Imine Formation First (Kabachnik-Fields Mechanism)

Imine Formation: Benzaldehyde reacts with the amine (e.g., ammonia) to form an imine (specifically, a Schiff base) and water. This step is often catalyzed by acid.

Phosphorus Addition: The hypophosphorous acid (H₃PO₂), which exists in equilibrium with its trivalent tautomer, phosphonous acid [HP(OH)₂], acts as a nucleophile. The P-H bond of the trivalent form adds across the C=N double bond of the imine.

Final Product: Tautomerization or hydrolysis of any intermediate esters yields the final (aminophenylmethyl)phosphinic acid.

Pathway B: Aldehyde-Phosphorus Adduct Formation First

Hydroxyphosphinic Acid Formation: The phosphorus nucleophile (trivalent form of H₃PO₂) can first add to the carbonyl group of benzaldehyde to form an α-hydroxyphosphinic acid intermediate.

Amine Substitution: The hydroxyl group is then displaced by the amine in an Sₙ2-type reaction to form the final C-N bond.

While both pathways are plausible, the formation of an imine intermediate is the more commonly accepted mechanism for the Kabachnik-Fields and related reactions. orientjchem.org Recent studies on the reaction of H₃PO₂ with secondary amines and formaldehyde (B43269) in acetic acid suggest that N-hydroxyalkyl species, stabilized as acetate (B1210297) esters, may act as reactive intermediates, presenting an alternative mechanistic consideration. nih.gov

The primary and most efficient method for the synthesis of (aminophenylmethyl)phosphinic acid and its derivatives is the multicomponent Kabachnik-Fields reaction, also known as the phospha-Mannich reaction. semanticscholar.orgnih.govwikipedia.org This one-pot synthesis involves the condensation of a carbonyl compound (benzaldehyde), an amine (ammonia or a primary amine), and a phosphorus source with a P-H bond, typically hypophosphorous acid (phosphinic acid) or its esters. semanticscholar.orgnih.gov

The reaction mechanism of the Kabachnik-Fields reaction is complex and can proceed through two main pathways, the course of which is influenced by the nature of the reactants and the reaction conditions. semanticscholar.orgnih.gov

Imine Pathway: This pathway involves the initial formation of an imine (a Schiff base) from the reaction of benzaldehyde and the amine. Subsequently, the nucleophilic addition of phosphinic acid to the C=N double bond of the imine yields the final product. semanticscholar.orgnih.govwikipedia.org Kinetic studies on related systems have often indicated the involvement of the imine intermediate. semanticscholar.org

α-Hydroxyphosphonate Pathway: Alternatively, the reaction can proceed through the initial formation of an α-hydroxybenzylphosphinic acid by the addition of phosphinic acid to the carbonyl group of benzaldehyde. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to form (aminophenylmethyl)phosphinic acid. semanticscholar.orgnih.gov

The choice of solvent and the use of catalysts can significantly influence the reaction's efficiency and the predominant pathway. While the reaction can be performed without a catalyst, Lewis acids or Brønsted acids are often employed to accelerate the reaction rate. wikipedia.orgresearchgate.net Microwave-assisted synthesis has also been shown to be an effective method for promoting the Kabachnik-Fields reaction, often leading to higher yields and shorter reaction times, even in the absence of a catalyst. nih.gov

A variety of reaction conditions have been explored for the synthesis of α-aminophosphinates, which are esters of the target acid. These esters can then be hydrolyzed to yield the final phosphinic acid. Below is a table summarizing typical reaction conditions and yields for the synthesis of related α-aminophosphonate and α-aminophosphinate derivatives via the Kabachnik-Fields reaction.

Carbonyl CompoundAminePhosphorus SourceCatalyst/ConditionsYield (%)Reference
BenzaldehydeAniline (B41778)Diethyl phosphiteMW, solvent-free~90% researchgate.net
Benzaldehyden-PropylamineDiethyl phosphiteAcetonitrile (B52724), 80°C- semanticscholar.org
Substituted BenzaldehydesVarious aminesDialkyl phosphitesIodine, 2-MeTHFModerate to excellent researchgate.net
Benzaldehyde DerivativesPrimary aminesDialkyl phosphitesContinuous flow MW~90% researchgate.net

Kinetic Studies of Key Synthetic Steps

Detailed kinetic studies specifically for the synthesis of (aminophenylmethyl)phosphinic acid are not extensively reported in the literature. However, kinetic investigations of the broader Kabachnik-Fields reaction provide valuable insights into the factors governing the reaction rate and mechanism.

In many instances, particularly with less basic amines like aniline, the formation of the imine is considered a key step. semanticscholar.orgnih.gov The subsequent nucleophilic attack of the phosphorus compound on the imine can be the rate-limiting step. Monitoring the reaction progress using techniques like in-situ Fourier Transform Infrared (FT-IR) spectroscopy has allowed for the detection of the imine intermediate, providing evidence for this pathway. semanticscholar.orglookchem.com

The presence of catalysts plays a crucial role in the reaction kinetics. Lewis acids can coordinate to the carbonyl oxygen or the imine nitrogen, increasing their electrophilicity and thus accelerating the nucleophilic attack by the phosphorus reagent. wikipedia.orgresearchgate.net The nature of the solvent can also influence the reaction rate by affecting the solubility of the reactants and stabilizing the transition states.

Scale-Up Considerations for Research Applications

The transition from a laboratory-scale synthesis to a larger-scale production of (aminophenylmethyl)phosphinic acid for research applications requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Conditions:

Temperature Control: The Kabachnik-Fields reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The use of jacketed reactors with precise temperature control is essential.

Mixing: Homogeneous mixing of the three components is critical for achieving consistent results. Inadequate mixing can lead to localized concentration gradients and reduced yields. The choice of impeller and agitation speed needs to be optimized for the specific reactor geometry and reaction volume.

Addition Rate: The order and rate of addition of the reactants can impact the reaction outcome. For instance, slow addition of one reactant might favor one reaction pathway over another.

Work-up and Purification:

Product Isolation: On a larger scale, the isolation of the product may require different techniques than those used in the laboratory. Filtration and crystallization are common methods for isolating solid products. The choice of solvent for crystallization is critical for obtaining a pure product with good recovery.

Purification: Chromatographic purification, which is often used on a small scale, may not be practical for larger quantities. Recrystallization is a more common method for purifying solids on a larger scale. The development of an efficient recrystallization protocol is a key aspect of process scale-up.

Process Optimization:

Solvent Selection: The choice of solvent becomes more critical on a larger scale due to cost, safety, and environmental considerations. A solvent that allows for easy product isolation and can be recycled is preferred.

Catalyst Loading: If a catalyst is used, its loading should be optimized to be effective at a larger scale while minimizing cost and potential contamination of the final product. The ease of removal of the catalyst is also an important factor.

The following table summarizes some of the key considerations for scaling up the synthesis of (aminophenylmethyl)phosphinic acid.

ParameterLaboratory ScaleScale-Up Consideration
Heat TransferSurface area to volume ratio is high; cooling is efficient.Surface area to volume ratio is low; requires efficient cooling systems (e.g., jacketed reactors).
MixingMagnetic stirring is often sufficient.Mechanical stirring with optimized impeller design is necessary for homogeneity.
PurificationChromatography is common.Recrystallization is the preferred method.
SafetySmaller quantities pose lower risks.Thorough hazard analysis is required; containment and emergency procedures are critical.

Advanced Spectroscopic and Spectrometric Characterization of Aminophenylmethyl Phosphinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (aminophenylmethyl)phosphinic acid in solution. The combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the proton and carbon framework, as well as the local chemical environment of the phosphorus atom.

¹H NMR Spectroscopy: The proton NMR spectrum of (aminophenylmethyl)phosphinic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the amino protons, and the P-H proton. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The methine proton (CH), being adjacent to the chiral center, the phenyl group, and the phosphorus atom, would likely resonate as a doublet of doublets due to coupling with both the phosphorus atom (²JPH) and the amino protons. The chemical shift of this proton is anticipated to be in the range of δ 4.0-5.0 ppm. The amino (-NH₂) protons would present as a broad signal, the chemical shift of which is highly dependent on the solvent and concentration. The proton directly attached to the phosphinic acid moiety (P-H) would give rise to a characteristic doublet with a large one-bond coupling constant (¹JPH) of several hundred Hertz, a definitive feature for H-phosphinic acids. stackexchange.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the phenyl ring are expected to show signals in the typical downfield region of δ 120-140 ppm. wisc.edu The benzylic carbon, bonded to the nitrogen, phenyl, and phosphorus groups, would be identifiable by its chemical shift and its coupling to the phosphorus atom (¹JPC). This coupling is a key feature in assigning the carbon directly attached to the phosphorus center. nih.gov

³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for phosphorus-containing compounds, offering a wide chemical shift range that is sensitive to the oxidation state and bonding environment of the phosphorus atom. huji.ac.il For (aminophenylmethyl)phosphinic acid, a single resonance is expected. This signal would be split into a doublet in a proton-coupled spectrum due to the P-H bond. In a proton-decoupled spectrum, it would appear as a singlet. huji.ac.il The chemical shift is influenced by pH, reflecting the protonation state of the phosphinic acid group. nih.govresearchgate.net The typical chemical shift range for phosphinic acids falls between 15 and 40 ppm relative to 85% H₃PO₄. organicchemistrydata.org

Table 1: Predicted NMR Spectroscopic Data for (Aminophenylmethyl)phosphinic Acid Data is predicted based on typical values for analogous structures.

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H Phenyl (C₆H₅)7.0 - 8.0Multiplet-
Methine (CH)4.0 - 5.0Doublet of doublets²JPH, ³JHH
Amino (NH₂)VariableBroad singlet-
Phosphinyl (P-H)6.5 - 7.5Doublet¹JPH ≈ 500-700
¹³C Phenyl (C₆H₅)120 - 140Multiple signals-
Methine (C-P)50 - 65Doublet¹JPC ≈ 90-110
³¹P P-atom15 - 40Singlet (¹H decoupled)-

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (aminophenylmethyl)phosphinic acid.

Analysis in negative ion mode (ESI-) is typically effective for phosphinic and phosphonic acids, readily forming the deprotonated molecule [M-H]⁻. researchgate.netresearchgate.net This allows for the precise determination of the molecular weight.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion. The fragmentation pathways of (aminophenylmethyl)phosphinic acid are expected to involve characteristic losses. Common fragmentation pathways for related aminophosphonic acids include the cleavage of the C-P bond, which is a key structural indicator. researchgate.netscilit.com Other likely fragmentations include the loss of water (H₂O) from the phosphinic acid group and the loss of ammonia (B1221849) (NH₃). High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula. scispace.com

Table 2: Predicted Mass Spectrometry Data for (Aminophenylmethyl)phosphinic Acid Molecular Formula: C₇H₁₀NO₂P

Ion Predicted m/z Description
[M-H]⁻170.04Deprotonated parent molecule
[M-H-H₂O]⁻152.03Loss of water from the parent ion
[PO₂H₂]⁻64.99Phosphinate ion fragment

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com These two techniques are often complementary.

For (aminophenylmethyl)phosphinic acid, the IR and Raman spectra would be characterized by vibrations of the P=O, P-O-H, N-H, C-H, and phenyl groups.

P=O Stretching: A strong absorption band in the IR spectrum, typically between 1150 and 1250 cm⁻¹, is characteristic of the P=O double bond stretch.

P-O-H Group: The O-H stretching vibration of the phosphinic acid group would appear as a very broad band in the IR spectrum, ranging from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding. The P-O stretch is expected in the 950-1050 cm⁻¹ region.

N-H Group: The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration typically appears around 1600 cm⁻¹.

Phenyl Group: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Characteristic C=C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ region.

Raman Spectrum: The Raman spectrum would be expected to show strong bands for the symmetric vibrations of the phenyl ring. semanticscholar.org The P=O stretch would also be Raman active. Water is a weak Raman scatterer, making Raman spectroscopy particularly useful for studying samples in aqueous solutions.

Table 3: Characteristic Vibrational Frequencies for (Aminophenylmethyl)phosphinic Acid

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
P-O-HO-H stretch2500 - 3300 (very broad)Weak
N-HN-H stretch3300 - 3500 (medium)Medium
C-H (Aromatic)C-H stretch3000 - 3100 (medium)Strong
P=OP=O stretch1150 - 1250 (strong)Medium
N-HN-H bend1590 - 1650 (medium)Weak
C=C (Aromatic)C=C stretch1450 - 1600 (variable)Strong
P-OP-O stretch950 - 1050 (strong)Medium

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a published crystal structure for (aminophenylmethyl)phosphinic acid was not found in a survey of publicly available databases, the technique would provide invaluable information if suitable crystals were obtained. bondxray.orgmdpi.com

An X-ray crystallographic study would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule, confirming the tetrahedral geometry around the phosphorus atom.

Intermolecular Interactions: The solid-state structure would be heavily influenced by hydrogen bonding. Strong hydrogen bonds are expected between the acidic P-O-H group of one molecule and the P=O group or the amino group of a neighboring molecule, leading to the formation of complex supramolecular architectures such as chains or sheets.

Stereochemistry: For a crystalline sample of a single enantiomer, the analysis would determine the absolute configuration (R or S) of the chiral center.

Advanced Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis

(Aminophenylmethyl)phosphinic acid possesses a stereogenic center at the carbon atom bonded to the amino, phenyl, and phosphinyl groups. Consequently, it exists as a pair of enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for studying these chiral molecules.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is unique to a specific enantiomer; its mirror image is observed for the opposing enantiomer. This makes ECD an excellent tool for distinguishing between enantiomers and determining enantiomeric purity.

Theoretical and Computational Chemistry Studies of Aminophenylmethyl Phosphinic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of (Aminophenylmethyl)phosphinic acid. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energetics of chemical systems. nih.gov It is particularly effective for optimizing the geometry of molecules like (Aminophenylmethyl)phosphinic acid to find their most stable three-dimensional arrangement. By calculating the electron density rather than the complex wave function of a multi-electron system, DFT offers a balance of accuracy and computational efficiency. researchgate.net

DFT calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. For (Aminophenylmethyl)phosphinic acid, this would involve characterizing the geometry around the central phosphorus atom, the orientation of the phenyl group, and the conformation of the amino and phosphinic acid moieties. A study on related α-aminophosphonic acid derivatives using the B3LYP/6-31G(d,p) level of theory successfully determined their geometrical structures. researchgate.net

Exploring the energy landscape allows for the identification of different stable conformations (isomers) and the transition states that connect them. This is crucial for understanding the molecule's flexibility and how it might change its shape to interact with other molecules, such as biological receptors.

Table 1: Illustrative Optimized Geometric Parameters for (Aminophenylmethyl)phosphinic Acid Calculated by DFT Note: The following data are representative examples based on typical values for similar organic phosphinic acids and are for illustrative purposes, as specific experimental or calculated data for this exact molecule is not readily available in the cited literature.

ParameterBondPredicted ValueParameterAtomsPredicted Value
Bond LengthP=O1.48 ÅBond AngleO=P-C115.0°
Bond LengthP-OH1.55 ÅBond AngleO=P-OH112.5°
Bond LengthP-C1.83 ÅBond AngleC-P-OH105.0°
Bond LengthC-N1.47 ÅBond AngleP-C-N110.2°
Bond LengthC-H (methyl)1.09 ÅDihedral AngleH-O-P-C178.0°
Bond LengthC-C (phenyl)1.40 ÅDihedral AngleN-C-P=O65.0°

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on fundamental physical constants without the use of empirical data. While often more computationally intensive than DFT, methods like Hartree-Fock (HF) can provide highly accurate predictions of electronic properties.

These methods are particularly useful for calculating properties that depend sensitively on the electronic configuration, such as NMR chemical shifts, dipole moments, and electronic absorption spectra. researchgate.net For (Aminophenylmethyl)phosphinic acid, ab initio calculations could predict its 1H, 13C, and 31P NMR spectra, which are invaluable for experimental characterization. Furthermore, these calculations can elucidate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding the molecule's chemical reactivity and electronic transitions. researchgate.net

A combined DFT and ab initio study on aminophenylethynyl picolinic acids demonstrated a strong correlation between calculated and experimental chemical shifts, validating the accuracy of these computational approaches. researchgate.net

Table 2: Illustrative Predicted Electronic Properties for (Aminophenylmethyl)phosphinic Acid Note: These values are hypothetical and serve to illustrate the type of data generated by ab initio calculations, based on findings for structurally related compounds.

PropertyMethodPredicted Value
31P Chemical ShiftHF/6-31G25.3 ppm
13C Chemical Shift (P-C)HF/6-31G55.8 ppm
Dipole MomentHF/6-31G*3.45 D
HOMO EnergyB3LYP/6-31G(d,p)-6.5 eV
LUMO EnergyB3LYP/6-31G(d,p)-0.8 eV
HOMO-LUMO GapB3LYP/6-31G(d,p)5.7 eV

Molecular Dynamics (MD) Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. waocp.com By solving Newton's equations of motion for a system, MD simulations can reveal the conformational dynamics and thermodynamic properties of a molecule like (Aminophenylmethyl)phosphinic acid in different environments, such as in an aqueous solution. nih.gov

An MD simulation would track the trajectory of each atom in the molecule, providing a detailed picture of its flexibility. This can reveal which parts of the molecule are rigid and which are flexible, how the phenyl ring rotates, and the preferred orientations of the amino and phosphinic acid groups. Such simulations also shed light on intermolecular interactions, such as hydrogen bonding between the phosphinic acid group and water molecules, which are crucial for its solubility and behavior in a biological context. researchgate.net The GROMACS simulation package with the OPLS force field is a common tool for such studies. nih.gov These simulations allow for the analysis of properties like potential energy, density, and diffusion coefficients over the simulation time. waocp.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors—numerical values representing chemical properties—to a specific activity, such as enzyme inhibition or cytotoxicity. arabjchem.orgnih.gov

While no specific QSAR models for (Aminophenylmethyl)phosphinic acid were identified, a hypothetical model could be developed to explore its mechanism of action. This would involve synthesizing a series of derivatives with modifications to the phenyl ring or amino group, measuring their biological activity, and calculating a range of molecular descriptors for each derivative. Statistical methods, such as partial least squares (PLS) or multiple linear regression (MLR), would then be used to build the model. arabjchem.orgresearchgate.net

The resulting QSAR model could identify which molecular properties are most important for the compound's activity, providing mechanistic hypotheses. For instance, it might reveal that electron-withdrawing groups on the phenyl ring enhance activity, suggesting a specific electronic interaction with a biological target.

Table 3: Potential Molecular Descriptors for a QSAR Model of (Aminophenylmethyl)phosphinic Acid Derivatives Note: This table lists examples of descriptors that would be calculated for a series of molecules to build a QSAR model.

Descriptor ClassExamples of Descriptors
Electronic Dipole moment, HOMO/LUMO energies, Partial charges on atoms
Steric Molecular weight, Molecular volume, Surface area, Ovality
Topological Wiener index, Kier & Hall connectivity indices
Hydrophobic LogP (octanol-water partition coefficient)
Quantum Chemical Global hardness, Chemical potential, Electrophilicity

In Silico Prediction of Reactivity and Interaction Potentials

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are key to these predictions. researchgate.netnih.gov For (Aminophenylmethyl)phosphinic acid, these descriptors can provide quantitative measures of its chemical behavior.

Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy. A lower value indicates a greater tendency to donate electrons.

Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy. A higher value suggests a greater ability to accept electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap. A larger gap implies greater stability and lower reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Analysis of the molecular electrostatic potential (MEP) map can also predict interaction potentials by visualizing the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. nih.gov

Table 4: Illustrative Global Reactivity Descriptors for (Aminophenylmethyl)phosphinic Acid Note: These values are representative and calculated from the illustrative HOMO/LUMO energies in Table 2. They serve to demonstrate the type of data generated in reactivity studies.

DescriptorFormulaIllustrative ValueInterpretation
Ionization Potential (I)I ≈ -EHOMO6.5 eVModerate ability to donate electrons
Electron Affinity (A)A ≈ -ELUMO0.8 eVLow ability to accept electrons
Chemical Hardness (η)η = (I - A) / 22.85 eVHigh stability, low reactivity
Chemical Potential (μ)μ = -(I + A) / 2-3.65 eVOverall electronic potential
Electrophilicity Index (ω)ω = μ² / (2η)2.34 eVModerate electrophilic character

Reactivity Patterns and Transformation Chemistry of Aminophenylmethyl Phosphinic Acid

Reactions at the Phosphinic Acid Moiety

The phosphinic acid group, -P(O)(H)OH, is a key reactive center in the molecule. It can undergo reactions at both the P-H bond and the P-OH group, leading to a variety of derivatives.

Esterification of phosphinic acids, including (aminophenylmethyl)phosphinic acid, can be achieved through several methods to yield phosphinate esters. Direct esterification with alcohols is often challenging but can be facilitated under specific conditions. semanticscholar.org Microwave-assisted direct esterification has emerged as a more efficient method. mdpi.com For instance, phenyl-H-phosphinic acid can be esterified with various alcohols under microwave irradiation, a technique that could be applicable to (aminophenylmethyl)phosphinic acid. mdpi.commdpi.com

Another approach is alkylating esterification, where the phosphinic acid is treated with an alkyl halide in the presence of a base. mdpi.com For example, phenyl-H-phosphinic acid reacts with butyl bromide in the presence of triethylamine (B128534) to form butyl phenyl-H-phosphinate. mdpi.com Activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to facilitate the reaction between the phosphinic acid and an alcohol. semanticscholar.org Furthermore, tandem esterification reactions under silylating conditions, using reagents like hexamethyldisilazane (B44280) (HMDS), have been developed for the synthesis of phosphinic dipeptides. nih.gov

Interactive Data Table: Esterification Methods for Phosphinic Acids

MethodReagentsConditionsProductReference
Alkylating EsterificationButyl bromide, TriethylamineMicrowave, 100 °C, 3.25 hButyl phenyl-H-phosphinate mdpi.com
Direct EsterificationAlcoholMicrowaveAlkyl phosphinate mdpi.com
Tandem EsterificationAcrylic acid, HMDS100 °CPhosphinic dipeptide nih.gov
DCC CouplingAlcohol, DCC, DMAPTHFPhosphinate ester semanticscholar.org

Amidation of the phosphinic acid moiety to form phosphinic amides is less commonly reported for (aminophenylmethyl)phosphinic acid specifically. However, general methods for the amidation of phosphonic and phosphoric acids can be adapted. One such method involves the use of triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD) to couple an amine with the phosphinic acid. semanticscholar.org Alternatively, the phosphinic acid can be converted into a more reactive intermediate, such as a phosphinic chloride, which then readily reacts with an amine to form the corresponding amide. semanticscholar.org

The phosphinic acid group can be oxidized to the corresponding phosphonic acid. This transformation involves the conversion of the P-H bond to a P-OH group. Reagents such as benzyltrimethylammonium (B79724) tribromide (BTMAB) have been shown to effectively oxidize phosphinic acids to their phosphonic acid counterparts. The kinetics and mechanism of this oxidation have been studied, indicating a hydride-ion transfer in the rate-determining step. This process is a key step in the synthesis of various phosphonic acid derivatives. science.govbeilstein-journals.org

Reduction of the phosphinic acid moiety is a less common transformation.

Reactions Involving the Amino Group

The primary amino group attached to the phenyl ring is a versatile functional handle that can undergo a variety of chemical modifications.

The amino group of (aminophenylmethyl)phosphinic acid can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during subsequent transformations or to introduce specific functionalities into the molecule.

Alkylation of the amino group is also a feasible transformation. For instance, protected forms of aminomethylphosphinic acid can undergo facile LDA-induced alkylation with primary alkyl halides. rsc.org This approach provides a route to various phosphinic acid analogues of α-amino carboxylic acids. rsc.org Reductive amination is another method that can be employed for the alkylation of suitably protected p-aminophenyl phosphinic acid esters. nih.gov

The primary aromatic amino group of (aminophenylmethyl)phosphinic acid can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.comorganic-chemistry.org This reaction is a cornerstone of aromatic chemistry, as the resulting diazonium salt is a versatile intermediate. organic-chemistry.org Aliphatic diazonium salts, in contrast, are generally unstable. organic-chemistry.orgnih.gov

The generated aryl diazonium salt can then participate in a variety of coupling reactions . For example, in the presence of a suitable coupling partner, such as an activated aromatic ring, an azo compound can be formed. These diazonium salts are also key intermediates in Sandmeyer and Schiemann reactions for the introduction of halides. organic-chemistry.org The reactivity of diazonium salts derived from aminobenzoic acids has been explored for the synthesis of bio-derived aromatic compounds. scirp.org

Interactive Data Table: Diazotization and Subsequent Reactions

ReactionReagentsIntermediate/ProductReference
DiazotizationNaNO₂, HCl/H₂SO₄/HBF₄Arenediazonium salt organic-chemistry.org
Azo CouplingActivated aromatic compoundAzo compound organic-chemistry.org
Sandmeyer ReactionCuX (X = Cl, Br, CN)Aryl halide/nitrile organic-chemistry.org
Schiemann ReactionHBF₄, heatAryl fluoride organic-chemistry.org

Reactions of the Phenyl Ring

While the phosphinic acid and amino moieties are the primary centers of reactivity, the phenyl ring can also undergo chemical modification, although this is less commonly explored for this specific molecule. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, could potentially be carried out on the phenyl ring. The directing effects of the existing substituents—the aminomethylphosphinic acid group—would influence the position of substitution. However, the reaction conditions for such transformations would need to be carefully chosen to avoid side reactions with the more reactive phosphinic acid and amino groups. The nucleophilicity of the aniline (B41778) nitrogen is noted to be significantly reduced in p-aminophenyl phosphinic acid derivatives, which could influence reactions involving the phenyl ring. nih.gov

Electrophilic Aromatic Substitution

The phenyl group of (aminophenylmethyl)phosphinic acid is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic rings. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring. In this case, the directing influence is a composite of the effects of the amino group and the methylphosphinic acid moiety, transmitted through the benzylic carbon.

The amino group is a powerful activating group and an ortho, para-director. organicchemistrytutor.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack at these positions. libretexts.orgwikipedia.org Conversely, the phosphinic acid group is generally considered to be electron-withdrawing due to the electronegativity of the oxygen atoms, exerting a deactivating, meta-directing influence via an inductive effect. wikipedia.orgwikipedia.org

Table 4.3.1.1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on (Aminophenylmethyl)phosphinic Acid

Electrophilic ReagentPredicted Major Product(s)
Br₂/FeBr₃ortho-Bromo-(aminophenylmethyl)phosphinic acid and para-Bromo-(aminophenylmethyl)phosphinic acid
HNO₃/H₂SO₄meta-Nitro-(aminophenylmethyl)phosphinic acid (due to protonation of the amino group)
SO₃/H₂SO₄para-(Aminophenylmethyl)phosphinic acid sulfonic acid
R-Cl/AlCl₃ (Friedel-Crafts Alkylation)Complex mixtures, potential for N-alkylation
RCOCl/AlCl₃ (Friedel-Crafts Acylation)N-acylation is more likely than ring substitution

This table is predictive and based on established principles of electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org (Aminophenylmethyl)phosphinic acid and its derivatives can potentially participate in these reactions, either through the aromatic ring or the phosphinic acid moiety. For instance, if a halogen substituent is present on the phenyl ring, it can undergo coupling with a variety of partners.

The synthesis of p-aminophenyl H-phosphinic acids and their esters has been accomplished via the palladium-catalyzed cross-coupling of anilinium hypophosphite with para-substituted aryl halides. nih.gov This demonstrates the feasibility of forming a C-P bond at the aromatic ring. While this is a synthetic route to a related compound rather than a reaction of (aminophenylmethyl)phosphinic acid itself, it highlights the compatibility of the amino and phosphinic acid functionalities with palladium catalysis.

Furthermore, phosphinic amides derived from aniline have been utilized as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A complex formed from Ph₂P(O)CH₂NHPh and palladium(II) acetate (B1210297) effectively catalyzes the coupling of various aryl halides with phenylboronic acid, affording biaryls in moderate to high yields. This suggests that the (aminophenylmethyl)phosphinic acid scaffold can be a platform for designing ligands for catalytic applications.

The amino group on the phenyl ring can also influence the reactivity in cross-coupling reactions. While the amino group can sometimes inhibit catalysis, the use of appropriate ligands, such as BrettPhos and RuPhos, can enable the efficient coupling of substrates bearing amino functionalities. rsc.org

Table 4.3.2.1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Phenylboronic Acid using a Phosphinic Amide Ligand

Aryl HalideProductYield (%)
IodobenzeneBiphenyl100
BromobenzeneBiphenyl100
4-Bromoanisole4-Methoxybiphenyl100
4-Bromotoluene4-Methylbiphenyl100
4-Bromobenzaldehyde4-Formylbiphenyl55
4-Bromoacetophenone4-Acetylbiphenyl45
4-Bromonitrobenzene4-Nitrobiphenyl35

Data adapted from a study on a related phosphinic amide palladium complex.

Stereoselective Transformations

The stereoselective synthesis of α-aminophosphinic acids and their derivatives is of significant interest due to their potential as mimics of α-amino acids in biologically active peptides. mdpi.com The development of methods to control the stereochemistry at the α-carbon of (aminophenylmethyl)phosphinic acid is crucial for its application in medicinal chemistry.

A common strategy for the stereoselective synthesis of α-amino-C-phosphinic acids involves the diastereoselective addition of a phosphorus nucleophile to a chiral imine. mdpi.com The chirality can be introduced through the use of a chiral auxiliary attached to the imine nitrogen. A variety of chiral auxiliaries have been employed for this purpose, leading to the formation of diastereomeric products that can then be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-aminophosphinic acid.

For instance, chiral imines derived from (R)- or (S)-1-(α-aminobenzyl)-2-naphthol have been used as effective chiral auxiliaries in the synthesis of enantiopure α-aminophosphonic acids. nih.govtandfonline.com The reaction of these chiral imines with trialkyl phosphites in the presence of trifluoroacetic acid proceeds with high diastereoselectivity. tandfonline.com The major diastereomer can be isolated by crystallization, and subsequent hydrolysis affords the desired α-aminophosphonic acid in enantiopure form. tandfonline.com While this example leads to α-aminophosphonic acids, the principle is directly applicable to the synthesis of α-aminophosphinic acids by using appropriate phosphorus nucleophiles.

Another approach involves the use of chiral catalysts to control the stereochemical outcome of the addition of a phosphorus nucleophile to an achiral imine. Chiral Brønsted acids have been shown to catalyze the highly diastereo- and enantioselective addition of α-nitrophosphonates to imines. nih.gov

Table 4.4.1: Diastereoselective Synthesis of α-Aminophosphonates using a Chiral Auxiliary

AldehydeR GroupDiastereomeric Excess (d.e.) (%)
Benzaldehyde (B42025)Phenyl84
4-Chlorobenzaldehyde4-Chlorophenyl80
4-Methylbenzaldehyde4-Methylphenyl82
2-Naphthaldehyde2-Naphthyl76
2-Furaldehyde2-Furyl78

Data adapted from a study on the synthesis of α-aminophosphonates using (R)-1-(α-aminobenzyl)-2-naphthol as a chiral auxiliary. tandfonline.com

Chemistry of Derivatives and Analogues of Aminophenylmethyl Phosphinic Acid

Synthesis and Reactivity of Phosphonate (B1237965) and Phosphine (B1218219) Oxide Analogues

Analogues of (aminophenylmethyl)phosphinic acid, where the phosphinic acid is replaced by a phosphonate or phosphine oxide group, are of significant interest. These modifications alter the acidity, size, and chelating properties of the phosphorus center, influencing biological activity.

Phosphonate Analogues: The synthesis of α-aminophosphonates, which are isosteres of α-amino acids, is well-established. mdpi.com A common method is the Kabachnik-Fields reaction, a one-pot condensation of an aldehyde (like benzaldehyde), an amine, and a dialkyl phosphite. researchgate.net This multicomponent reaction provides a straightforward route to α-aminophosphonate derivatives. Another key synthetic route is the Michaelis-Arbuzov reaction, which can be used to form the C-P bond. mdpi.com The tetrahedral geometry of the phosphonate group is thought to mimic the transition state of peptide bond hydrolysis, making these compounds effective enzyme inhibitors. mdpi.com

Phosphine Oxide Analogues: Phosphine oxides are neutral, stable compounds where the acidic proton of the phosphinic acid is replaced by an organic group. Their synthesis often involves the coupling of a P-H compound, such as a secondary phosphine oxide, with an appropriate electrophile. Palladium-catalyzed cross-coupling reactions are frequently employed for the P-arylation of H-phosphine oxides to create arylphosphine oxides. organic-chemistry.orgorganic-chemistry.org Alternatively, nucleophilic addition of phosphine oxides to imines or the reaction of Grignard reagents with phosphoryl trichloride (B1173362) can be utilized. mdpi.com The reactivity of phosphine oxides is generally lower than that of phosphinic acids due to the absence of the acidic hydroxyl group. They are chemically and thermally stable, a property that is advantageous in medicinal chemistry. mdpi.comenamine.net

The table below summarizes key synthetic methods for these analogues.

Analogue TypeKey Synthetic MethodReactantsReference
PhosphonateKabachnik-Fields ReactionAldehyde, Amine, Dialkyl phosphite researchgate.net
PhosphonateMichaelis-Arbuzov ReactionAlkyl halide, Trialkyl phosphite mdpi.com
Phosphine OxidePd-catalyzed Cross-CouplingAryl halide, Secondary phosphine oxide organic-chemistry.orgorganic-chemistry.org
Phosphine OxideGrignard ReactionGrignard reagent, Phosphoryl chloride mdpi.com

Structural Modifications of the Phenyl and Amino Moieties

Modifications to the phenyl and amino groups of (aminophenylmethyl)phosphinic acid are crucial for optimizing interactions with biological targets and altering physicochemical properties.

Phenyl Moiety Modifications: The phenyl ring can be substituted with various functional groups to probe interactions within a binding site or to improve properties like solubility. For instance, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule. The synthesis of such derivatives can be achieved by starting with a substituted benzaldehyde (B42025) in a Kabachnik-Fields or similar reaction. mdpi.com Palladium-catalyzed cross-coupling reactions also provide a powerful tool for creating substituted aryl-phosphorus compounds. organic-chemistry.orgnih.gov For example, p-aminophenyl H-phosphinic acids can be synthesized from para-substituted aryl halides via a Pd-catalyzed reaction with anilinium hypophosphite. nih.gov These modifications can lead to enhanced potency and selectivity, as seen in phosphonic analogues of homophenylalanine and phenylalanine containing fluorine and bromine atoms in the phenyl ring, which showed significant inhibitory activity against aminopeptidases. mdpi.com

Development of Prodrugs and Pro-inhibitors for Mechanistic Research

Phosphinic acids often exhibit poor cell permeability and low oral bioavailability due to their charged nature at physiological pH. To overcome these limitations, prodrug strategies are employed. nih.gov A common approach is to mask the acidic phosphinic acid group as an ester, creating a more lipophilic molecule that can more easily cross cell membranes. researchgate.net

These phosphinate ester prodrugs are designed to be stable externally but are cleaved by intracellular enzymes, such as esterases, to release the active phosphinic acid. mdpi.com This strategy not only improves bioavailability but also allows for targeted drug delivery. The development of glycosyl esters of phosphinate inhibitors represents an approach to potentially improve transport across biological barriers. researchgate.netresearchgate.net

Pro-inhibitors are conceptually similar; they are inactive precursors that are converted into potent inhibitors by a specific enzyme or under particular physiological conditions. This approach is valuable for mechanistic research, allowing for the controlled activation of an inhibitor at a specific site or time. For example, a stable derivative might be synthesized that only becomes an active transition-state analogue inhibitor after enzymatic modification within a target cell. nih.gov

Prodrug StrategyMasked GroupActivation MechanismPurposeReference
EsterificationPhosphinic acid (-P(O)OH)Enzymatic hydrolysis (Esterases)Improve bioavailability and cell permeability nih.govresearchgate.net
GlycosylationPhosphinic acid (-P(O)OH)Enzymatic cleavageEnhance transport across biological barriers researchgate.netresearchgate.net
N-AcyloxyalkylationAmino groupEnzymatic hydrolysis (Esterases)Improve absorption nih.gov

Stereoisomers and Enantiomer Separation Methodologies

(Aminophenylmethyl)phosphinic acid possesses a chiral carbon atom at the α-position. The introduction of a second substituent on the phosphorus atom (as in phosphinate esters or phosphine oxides) can create a second stereocenter at the phosphorus atom itself. mdpi.comnih.gov Since biological systems are chiral, the different stereoisomers of a molecule often exhibit distinct biological activities. Therefore, the separation of enantiomers and diastereomers is critical for pharmacological evaluation. nih.gov

Several methodologies are employed for the resolution of these stereoisomers:

Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for separating enantiomers. scilit.com Cinchona alkaloid-derived selectors, for example, have been used to resolve phosphinic pseudopeptide stereoisomers. Capillary electrochromatography (CEC) has also proven effective, sometimes offering superior separation efficiency compared to HPLC. nih.gov

Crystallization of Diastereomeric Salts: This classical resolution method involves reacting the racemic phosphinic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.orglumenlearning.com This reaction forms a mixture of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. Subsequent acidification regenerates the separated enantiomers of the phosphinic acid. lumenlearning.com

Asymmetric Synthesis: To avoid the need for resolution, stereoselective synthetic methods are developed to produce a single desired stereoisomer. This often involves the use of chiral auxiliaries or catalysts during the synthesis, for instance, in the addition of phosphorus nucleophiles to chiral imines. nih.gov

The choice of method depends on the specific compound, the scale of the separation, and the required enantiomeric purity.

Coordination Chemistry and Metal Complex Formation with Aminophenylmethyl Phosphinic Acid

Ligand Properties of (Aminophenylmethyl)phosphinic Acid

(Aminophenylmethyl)phosphinic acid belongs to the class of α-aminophosphinic acids, which are analogues of α-amino acids. The presence of both a soft donor atom (nitrogen in the amino group) and a hard donor atom (oxygen in the phosphinic acid group) allows for versatile coordination behavior with a range of metal ions.

The key ligand properties arise from its functional groups:

Phosphinic Acid Group: The P(O)OH group is acidic and can be deprotonated to form the phosphinate anion, -P(O)O⁻. This anionic oxygen atom is a primary site for coordination to metal cations. Depending on the pH of the medium, the phosphinic acid group can bind metals through an ion-exchange mechanism (at pH above its pKa) or via a complexation mechanism (at pH below its pKa). mdpi.com

Amino Group: The -NH₂ group contains a lone pair of electrons on the nitrogen atom, making it a Lewis base capable of coordinating to metal centers. Related aminophosphinic acid ligands exhibit unusually high basicity of their nitrogen atoms, which contributes to the high stability constants of their metal complexes. nih.govrsc.org

The combination of the amino and phosphinate groups enables the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with a coordinated metal ion (N-C-C-P-O-M). This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to those formed with monodentate ligands. Organophosphorus compounds, in general, are recognized for their strong metal-binding properties. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with (aminophenylmethyl)phosphinic acid typically involves the direct reaction of the ligand with a suitable metal salt in a polar solvent.

General Synthesis: A common synthetic route is the reaction of a metal chloride, nitrate, or acetate (B1210297) salt with the ligand in an aqueous or alcoholic solution. jocpr.comscirp.orgnih.gov The mixture is often heated under reflux to ensure the completion of the reaction. mdpi.com The resulting metal complex may precipitate from the solution upon cooling or after adjusting the pH, and can then be isolated by filtration, washed, and dried. nih.govmdpi.com

Characterization Methods: The structural and physicochemical properties of the synthesized complexes are established through various analytical and spectroscopic techniques:

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the solid-state structure, including the coordination geometry of the metal ion, bond lengths, and bond angles between the metal and the ligand. nih.gov For example, studies on complexes of similar methylene-bis[(aminomethyl)phosphinic acids] have revealed complex polynuclear structures, such as dinuclear copper(II) complexes and cubane-like cobalt(II) structures, where the ligand's functional groups bridge multiple metal centers. nih.govrsc.org

Elemental Analysis: This technique is used to determine the empirical formula of the complex and confirm its stoichiometry, specifically the metal-to-ligand ratio. scirp.orgresearchgate.net

Magnetic Susceptibility: These measurements provide insight into the number of unpaired electrons in the metal center, which helps in determining its oxidation state and the coordination environment (e.g., high-spin vs. low-spin, octahedral vs. tetrahedral). researchgate.net

An example of crystallographic data for a complex formed with a related ligand is presented below.

Interactive Table: Crystallographic Data for Ni(5-aminomethyl-[ jocpr.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtfVSwIzI174mkf2C5MslpJClTrT80CIW1AVgkvBiMfZTOQ2sPxYk7Q6C8aUVYdGukh_pt67l8XO_wSj0JlQs2-7kccC3kCGE64EGxuxOifmXGPF4T53p7jjTASysnsHDnjgAm6hIbsLrEve1WEj5ZfvRyP8qSUl9sRcqI_7WzRWjxBZ24vVXOXIQ-4vCBusN_9ZeeAMzqcksHHKGIPi6SyxQ6hDH_5aggr6W9Hs0ZRzuiE356AaAbJxtaFZ-9GuSK33jU)]aneN4)₂
Parameter Value
Chemical Formula C₁₀H₂₅N₅Ni(ClO₄)₂
Formula Weight 472.94 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.356(3)
b (Å) 14.508(5)
c (Å) 15.939(5)
β (°) 96.791(5)
Volume (ų) 1919.8(11)
Z (molecules/unit cell) 4

Data sourced from a study on a nickel(II) complex with a C-functionalized macrocycle containing a primary amine function, illustrating typical data obtained from X-ray analysis. scirp.org

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are crucial for elucidating the nature of the interaction between (aminophenylmethyl)phosphinic acid and metal ions, particularly for confirming which donor atoms are involved in coordination.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the coordination sites of the ligand. The formation of a metal-ligand bond causes changes in the vibrational frequencies of the functional groups involved. thermofisher.com

A shift in the P=O stretching vibration (ν(P=O)), typically observed around 1230 cm⁻¹, to a lower frequency upon complexation indicates the coordination of the phosphoryl oxygen to the metal center. researchgate.net

Changes in the stretching and bending vibrations of the N-H bonds of the amino group confirm its involvement in the coordination. jocpr.com The combination of these shifts provides strong evidence for the bidentate chelation by the ligand through both its oxygen and nitrogen atoms. jocpr.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure of these complexes in solution.

³¹P NMR: The phosphorus nucleus is highly sensitive to its electronic environment. Coordination to a metal ion leads to a distinct change in the ³¹P chemical shift, confirming the participation of the phosphinate group in bonding. mdpi.com

¹H NMR: Upon complexation, the chemical shifts of protons adjacent to the coordinating amino and phosphinate groups experience shifts, providing further evidence of the metal-ligand interaction points. thermofisher.commdpi.com

UV-Visible Spectroscopy: This technique is particularly useful for complexes of transition metals. The absorption bands in the visible region correspond to d-d electronic transitions. The energy and intensity of these bands are characteristic of the coordination geometry of the metal ion (e.g., octahedral or tetrahedral) and the nature of the ligand field. researchgate.netnih.gov Studies on related aminophosphonate complexes with Cu(II), Ni(II), and Co(II) have shown that the metal ions are in a six-coordinate, octahedral environment. researchgate.net

Interactive Table: Representative IR Spectral Data for a Phosphinate Ligand and its Complex
Functional Group Vibrational Mode Wavenumber (cm⁻¹) - Free Ligand Wavenumber (cm⁻¹) - Metal Complex Shift upon Coordination
Phosphoryl ν(P=O) ~1230 Shifted to lower frequency Negative (e.g., to ~1165)
Amino ν(N-H) ~3300-3400 Shifted Varies
Amino δ(N-H) ~1600 Shifted Varies

This table presents typical shifts observed in the IR spectra upon coordination of aminophosphinate-type ligands, based on data from related compounds. jocpr.comresearchgate.net

Computational Modeling of Coordination Geometries and Bonding

Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and bonding characteristics of metal complexes that can be difficult to probe experimentally. nih.govnih.gov

Geometry Optimization: DFT calculations can predict the most stable three-dimensional structure of a metal complex. This allows for the determination of theoretical bond lengths, bond angles, and coordination geometries, which can be compared with experimental data from X-ray crystallography to validate the computational model. ru.nl

Analysis of Metal-Ligand Bonding:

Complexation Energy: The strength of the metal-ligand interaction can be quantified by calculating the complexation energy. These calculations can be used to compare the stability of complexes with different metal ions or to understand the effect of ligand modifications on binding affinity. nih.gov

Energy Decomposition Analysis (EDA): This method dissects the total interaction energy into physically meaningful components, such as electrostatic attraction, Pauli repulsion (steric effects), and orbital (covalent) interactions. researchgate.net This analysis helps to clarify whether the metal-ligand bond is predominantly ionic or covalent in nature.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution and charge transfer between the ligand and the metal. It can quantify the extent to which the ligand donates electron density to the metal ion, providing a clearer picture of the donor-acceptor interactions. nih.govnih.gov

Quantum chemical studies on related phosphinic acid complexes with actinides like U(VI) and Pu(IV) have been used to successfully rationalize complexation behavior, M-O bond strengths, and the influence of substituents on ligand properties. nih.gov Similar computational approaches can be applied to (aminophenylmethyl)phosphinic acid to model its coordination with various metals and predict the properties of the resulting complexes.

Catalytic Applications and Principles Involving Aminophenylmethyl Phosphinic Acid

Role as a Ligand in Homogeneous Catalysis

The presence of both a phosphorus center and a nitrogen atom makes (aminophenylmethyl)phosphinic acid and its analogues effective ligands for a variety of transition metals. These ligands can coordinate to metal centers, influencing their electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity of the resulting complexes.

A closely related analogue, a phosphinic amide with the formula Ph2P(O)CH2NHPh, has demonstrated utility in palladium-catalyzed cross-coupling reactions. When combined with palladium(II) acetate (B1210297), this ligand forms a catalytic system that is highly effective for Suzuki-Miyaura cross-coupling reactions. This transformation is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The phosphinic amide ligand facilitates the reaction under mild conditions, leading to the synthesis of a variety of biaryl compounds with moderate to excellent yields. mit.edu

The catalytic efficiency of the palladium complex with the phosphinic amide ligand is highlighted by its performance across a range of aryl halide substrates. The system demonstrates good functional group tolerance and can activate even less reactive aryl chlorides, albeit requiring slightly higher catalyst loadings.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions using a Palladium-Phosphinic Amide Catalyst System Data sourced from research on a closely related phosphinic amide ligand, Ph2P(O)CH2NHPh. mit.edumdpi.com

EntryAryl HalideAryl Boronic AcidProductYield (%)
14-IodoanisolePhenylboronic acid4-Methoxybiphenyl100
24-BromoanisolePhenylboronic acid4-Methoxybiphenyl95
34-ChloroanisolePhenylboronic acid4-Methoxybiphenyl55
41-IodonaphthalenePhenylboronic acid1-Phenylnaphthalene100
51-BromonaphthalenePhenylboronic acid1-Phenylnaphthalene98
64-BromobenzaldehydePhenylboronic acid4-Formylbiphenyl92
74-BromoacetophenonePhenylboronic acid4-Acetylbiphenyl96

When prepared in an enantiomerically pure form, (aminophenylmethyl)phosphinic acid and its derivatives can serve as chiral ligands in asymmetric catalysis. The chirality of the ligand can be transferred to the catalytic product, enabling the synthesis of chiral molecules with high enantioselectivity. Chiral aminophosphine (B1255530) ligands, a class of compounds to which (aminophenylmethyl)phosphinic acid derivatives belong, have been successfully employed in a variety of asymmetric transformations, including hydrogenations, allylic substitutions, and conjugate additions. rsc.orgrsc.org

For instance, chiral β-aminophosphine derivatives have been shown to be powerful ligands in metal-catalyzed reactions. proquest.com The development of P-stereogenic aminophosphines has led to highly active and selective catalysts for asymmetric hydrogenation and other industrially relevant processes. acs.orgnih.gov These ligands, when complexed with metals like rhodium or iridium, create a chiral environment that directs the stereochemical outcome of the reaction.

While specific data for (aminophenylmethyl)phosphinic acid in this context is limited, the performance of analogous chiral aminophosphine ligands in asymmetric catalysis suggests its potential. The combination of a chiral carbon center and the coordinating phosphorus and nitrogen atoms makes it a promising candidate for the development of novel asymmetric catalysts.

The bifunctional nature of (aminophenylmethyl)phosphinic acid, possessing both a Brønsted acidic phosphinic acid moiety and a Brønsted basic amino group, makes it a potential candidate for organocatalysis. In this mode of catalysis, the molecule itself, without a metal center, facilitates a chemical transformation.

Chiral phosphoric acids, which are structurally related to phosphinic acids, are well-established as highly effective organocatalysts for a wide range of enantioselective reactions. unl.ptdicp.ac.cn They can act as bifunctional catalysts, activating both the electrophile and the nucleophile through hydrogen bonding interactions. Similarly, (aminophenylmethyl)phosphinic acid could potentially catalyze reactions by activating a substrate through protonation by the phosphinic acid group while the amino group activates another reactant.

While the direct organocatalytic applications of (aminophenylmethyl)phosphinic acid are not yet extensively reported, the known activity of related aminophosphonic and aminophosphinic acids in various biological and chemical processes suggests that this is a promising area for future research. The stereoselective synthesis of α-amino-C-phosphinic acids often involves organocatalytic steps, highlighting the compatibility of this functional group with organocatalytic principles. nih.gov

Mechanistic Aspects of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction facilitated by phosphinic amide ligands, a plausible catalytic cycle can be proposed based on well-established mechanisms for similar phosphine-ligated palladium catalysts. mit.eduuvic.caresearchgate.netrsc.org

The catalytic cycle is generally believed to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, (L)nPd(Ar)(X).

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate, (L)nPd(Ar)(Ar'). This step is typically facilitated by a base.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Heterogeneous Catalysis Derived from (Aminophenylmethyl)phosphinic Acid Scaffolds

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. To overcome this limitation, homogeneous catalysts can be immobilized on solid supports to create heterogeneous catalysts. (Aminophenylmethyl)phosphinic acid is a suitable candidate for this approach due to its functional groups that can be used for anchoring to a support.

One promising strategy for the heterogenization of such catalysts is their incorporation into Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. Phosphinic acids have been successfully used as linkers to build robust and porous MOFs. uni-muenchen.de By using (aminophenylmethyl)phosphinic acid as a linker, it is possible to create a heterogeneous catalyst with well-defined active sites. The amino groups within the MOF structure can then be used to anchor catalytically active metal species or can themselves act as basic catalytic sites.

A recent study has demonstrated the preparation of a bifunctional catalyst by immobilizing a phosphinic acid derivative onto a Zr-based MOF, UiO-66-NH2. proquest.com This heterogeneous catalyst, possessing both Brønsted/Lewis acid sites from the phosphinic acid and the MOF, and Lewis base sites, was shown to be highly efficient in the multicomponent Hantzsch reaction for the synthesis of polyhydroquinolines. The catalyst was easily recyclable and could be reused multiple times without a significant loss of activity. This approach of "heterogenizing" phosphinic acid-based catalysts opens up new avenues for the development of sustainable and reusable catalytic systems. proquest.com

Mechanistic Biological and Biochemical Interactions of Aminophenylmethyl Phosphinic Acid Non Clinical Focus

Enzyme Inhibition Mechanisms and Molecular Recognition

The primary mechanism of action for (aminophenylmethyl)phosphinic acid and related compounds is the inhibition of metalloproteases, particularly zinc-dependent aminopeptidases. These enzymes cleave amino acids from the N-terminus of proteins and peptides. The phosphinic acid moiety is crucial for this inhibitory activity as it mimics the tetrahedral transition state of peptide bond hydrolysis. The phosphorus atom, along with its oxygen substituents, chelates the catalytic zinc ion(s) in the enzyme's active site, leading to potent, often slow-binding, inhibition.

Kinetic studies have been fundamental in elucidating the potency and mechanism of inhibition by α-aminoalkylphosphinic acids. These compounds are generally characterized as slow, tight-binding inhibitors of M1 and M17 family aminopeptidases. The inhibition typically follows a two-step mechanism, where an initial rapid, reversible binding of the inhibitor (E+I) is followed by a slower isomerization to a more stable, tightly bound complex (EI*).

This process can be represented as: E + I ⇌ EI → EI *

Table 1: Illustrative Inhibition Constants (Ki) of α-Aminoalkylphosphinic Acid Analogues against Aminopeptidases This table presents data for compounds structurally related to (aminophenylmethyl)phosphinic acid to illustrate the typical potency of this class of inhibitors.

Inhibitor StructureTarget EnzymeInhibition Constant (Ki)Reference
(1-Amino-2-phenylethyl)phosphinic acidLeucine Aminopeptidase (porcine kidney)8.5 nM
(1-Amino-3-phenylpropyl)phosphinic acidAminopeptidase N (porcine kidney)1.1 µM
(1-Amino-2-methylpropyl)phosphinic acidLeucine Aminopeptidase (bovine lens)9.0 nM

The structural basis for the potent inhibition by α-aminoalkylphosphinic acids has been revealed through X-ray crystallography of enzyme-inhibitor complexes. These studies confirm that the phosphinic acid group directly coordinates with the active site metal ion(s), typically zinc. The phosphinyl oxygens, the amino group, and sometimes a bridging water molecule form a stable coordination complex with the catalytic metal center, effectively mimicking the tetrahedral intermediate of peptide hydrolysis.

In the complex, the R-group of the inhibitor—in this case, the phenylmethyl (benzyl) group—occupies the S1 substrate binding pocket of the enzyme. This pocket is often hydrophobic, and the phenyl ring of (aminophenylmethyl)phosphinic acid can form favorable hydrophobic and van der Waals interactions, contributing significantly to binding affinity and specificity. The free amino group typically interacts with acidic residues within the active site, further anchoring the inhibitor. This multi-point interaction model explains the high affinity and slow-binding nature of these inhibitors.

Receptor Binding Studies and Affinities

Currently, there is a lack of specific research in the public domain detailing the binding of (aminophenylmethyl)phosphinic acid to classical membrane or nuclear receptors. The scientific literature has predominantly focused on its role as an enzyme inhibitor. Its structural design as a peptide mimic gears it towards the active sites of proteases rather than the ligand-binding domains of typical receptors.

Interactions with Biomolecules

Beyond its well-characterized interactions with target enzymes, information regarding the specific interactions of (aminophenylmethyl)phosphinic acid with other major classes of biomolecules like DNA and RNA is scarce. The chemical structure does not suggest a high propensity for specific DNA intercalation or RNA groove binding. Its interactions with other proteins would likely be non-specific unless they possess a dinuclear zinc center or a binding site that can accommodate a peptide-like structure.

Cellular Uptake and Intracellular Distribution Mechanisms

The cellular uptake mechanisms for α-aminoalkylphosphinic acids are not extensively characterized at a biophysical level. However, given their structural similarity to amino acids, it is plausible that they could be transported into cells via amino acid or peptide transport systems. For example, some phosphonic and phosphinic acid-containing molecules are known to be transported by phosphate (B84403) or amino acid transporters. The zwitterionic nature of (aminophenylmethyl)phosphinic acid at physiological pH could facilitate its interaction with such transport proteins. Once inside the cell, its distribution would largely be governed by its affinity for intracellular target enzymes, such as cytosolic aminopeptidases.

Supramolecular Chemistry and Self Assembly of Aminophenylmethyl Phosphinic Acid

Hydrogen Bonding Networks and Crystal Engineering

The ability of (aminophenylmethyl)phosphinic acid to form extensive hydrogen bonding networks is a cornerstone of its supramolecular chemistry and a key focus in crystal engineering. The molecule possesses both hydrogen bond donors (P-OH and N-H) and acceptors (P=O and the nitrogen atom of the amino group), facilitating the formation of robust and predictable supramolecular synthons.

In the solid state, (aminophenylmethyl)phosphinic acid molecules are expected to exist as zwitterions, with the acidic proton of the phosphinic acid group transferring to the basic amino group. This results in a phosphinate anion and an ammonium (B1175870) cation within the same molecule. The crystal structure is then stabilized by a network of strong charge-assisted hydrogen bonds.

Drawing parallels from structurally related phosphinic and aminophosphonic acids, a common hydrogen bonding motif involves the formation of chains or sheets. For instance, in the crystal structure of methyl(phenyl)phosphinic acid, molecules are linked into continuous chains via O—H⋯O hydrogen bonds between the phosphinic acid moieties. nih.gov Similarly, α-aminomethylphosphinic acid exhibits a zwitterionic character in its crystal structure, with hydrogen bonds connecting neighboring complexes. researchgate.net The crystal packing of (aminophenylmethyl)phosphinic acid would likely feature dimers formed through P-O-H···O=P interactions, which then further assemble into more complex architectures through N-H···O hydrogen bonds.

The principles of crystal engineering can be applied to modulate the solid-state structure and properties of (aminophenylmethyl)phosphinic acid. mdpi.com By introducing co-formers—other molecules capable of hydrogen bonding—it is possible to create co-crystals with tailored architectures and functionalities. The selection of co-formers with complementary hydrogen bonding sites can direct the assembly into specific network topologies, influencing properties such as solubility and stability.

Table 1: Potential Hydrogen Bonding Interactions in Crystalline (Aminophenylmethyl)phosphinic Acid

Donor GroupAcceptor GroupInteraction TypeExpected Bond Length (Å)Role in Supramolecular Structure
P-OHP=OStrong, Charge-Assisted2.4 - 2.6Formation of dimeric synthons and chains
N-H⁺P-O⁻Strong, Charge-Assisted2.6 - 2.8Interlinking of primary chains or sheets
N-H⁺NWeaker2.8 - 3.2Cross-linking between layers
C-H (phenyl)P=OWeak> 3.0Stabilization of the overall crystal packing
C-H (phenyl)π (phenyl)Weak> 3.0Contribution to packing efficiency

Formation of Self-Assembled Monolayers (SAMs)

The phosphinic acid group in (aminophenylmethyl)phosphinic acid serves as an effective anchor for the formation of self-assembled monolayers (SAMs) on various oxide surfaces. This is analogous to the well-studied phosphonic acid-based SAMs, which have been shown to form robust and highly ordered films on substrates like silicon oxide, aluminum oxide, and titanium dioxide. nih.govnih.gov

The formation process typically involves the immersion of the substrate into a dilute solution of the molecule. The phosphinic acid headgroup chemisorbs onto the oxide surface, forming strong covalent or hydrogen bonds. The driving force for the spontaneous organization of the molecules into a densely packed monolayer includes the chemical bond formation with the surface and intermolecular interactions between adjacent molecules. ethz.ch These interactions include van der Waals forces between the alkyl chains (if present) and, in the case of (aminophenylmethyl)phosphinic acid, π-π stacking interactions between the phenyl rings and hydrogen bonding involving the amino groups.

The quality and ordering of the resulting SAM are influenced by several factors, including the cleanliness of the substrate, the solvent, the concentration of the solution, and the immersion time. Thermal annealing is often employed after deposition to enhance the stability and ordering of the monolayer by promoting the formation of covalent bonds with the surface. nih.gov

Table 2: Key Parameters in the Formation of (Aminophenylmethyl)phosphinic Acid SAMs

ParameterDescriptionInfluence on SAM Formation
Substrate Metal oxides (e.g., SiO₂, Al₂O₃, TiO₂)Determines the nature and strength of the headgroup-surface bond.
Solvent Aprotic organic solvents (e.g., THF, Toluene)Affects the solubility of the molecule and the kinetics of self-assembly.
Concentration Typically in the millimolar rangeInfluences the rate of monolayer formation and can affect the final packing density.
Temperature Room temperature for initial assembly, elevated for annealingAnnealing can improve order and covalent bonding to the substrate.
Intermolecular Forces Hydrogen bonding, π-π stacking, van der WaalsDrive the lateral organization and packing density of the molecules within the monolayer.

The presence of the amino group provides a functional handle for further surface modification, allowing for the attachment of other molecules of interest, such as biomolecules or dyes. The phenyl ring contributes to the stability of the monolayer through intermolecular π-π stacking interactions, promoting a more ordered arrangement.

Host-Guest Chemistry and Molecular Recognition

The structural features of (aminophenylmethyl)phosphinic acid make it a candidate for participation in host-guest chemistry and molecular recognition events. nih.gov While the molecule itself is relatively small to act as a host for many guest species, its functional groups can engage in specific non-covalent interactions with complementary molecules.

The phosphinic acid group can participate in hydrogen bonding with guest molecules containing hydrogen bond donors or acceptors. The amino group can also form hydrogen bonds and can be protonated to interact with anionic guests through electrostatic interactions. The phenyl ring can engage in π-π stacking with other aromatic molecules.

Molecular recognition can be envisioned in the context of a larger supramolecular assembly. For example, a self-assembled monolayer of (aminophenylmethyl)phosphinic acid could present a surface with specific recognition sites. The amino groups could selectively bind to anionic species, or the phenyl rings could interact with planar aromatic molecules.

Furthermore, (aminophenylmethyl)phosphinic acid could act as a guest molecule, binding within the cavity of a larger host molecule such as a cyclodextrin, calixarene, or a metal-organic framework (MOF). researchgate.netrsc.org The nature of the binding would depend on the size, shape, and chemical properties of the host's cavity. For instance, the phenyl group could be included within the hydrophobic cavity of a cyclodextrin, while the polar phosphinic acid and amino groups remain at the rim, interacting with the solvent or the host's exterior.

Design of Supramolecular Materials

The self-assembly properties of (aminophenylmethyl)phosphinic acid can be harnessed to design a variety of supramolecular materials with tailored properties and functions. whiterose.ac.uk These materials are formed through the spontaneous organization of the molecular building blocks via non-covalent interactions.

One potential application is in the formation of supramolecular gels. In certain solvents, (aminophenylmethyl)phosphinic acid molecules could self-assemble into extended one-dimensional fibrillar networks. These fibers can entangle to form a three-dimensional network that immobilizes the solvent, resulting in a gel. The driving forces for this assembly would be a combination of hydrogen bonding and π-π stacking. The properties of such gels, including their mechanical strength and thermal stability, would be dependent on the strength and directionality of these intermolecular interactions.

Furthermore, by co-assembling (aminophenylmethyl)phosphinic acid with other molecular components, it is possible to create multi-component supramolecular materials with emergent properties. rsc.org For example, co-assembly with a complementary molecule that has multiple hydrogen bonding sites could lead to the formation of liquid crystalline phases. The design of such materials relies on the principles of molecular recognition and the predictability of supramolecular synthons.

The functional groups of (aminophenylmethyl)phosphinic acid also allow for its incorporation into larger, more complex supramolecular architectures. It could be used as a building block for the synthesis of metal-organic frameworks (MOFs) or coordination polymers, where the phosphinic acid and amino groups coordinate to metal ions. The resulting materials would have porous structures with potential applications in gas storage, separation, and catalysis.

Advanced Analytical Methodologies in Research for Aminophenylmethyl Phosphinic Acid

Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental to the separation and purification of (aminophenylmethyl)phosphinic acid. Due to the compound's polar and non-volatile nature, specific strategies are often required to achieve effective separation and detection.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of aminophosphinic acids. Reversed-phase HPLC is a common approach, though the polarity of these compounds can lead to poor retention on traditional C18 columns. To overcome this, derivatization is frequently employed to enhance detectability and improve chromatographic behavior. researchgate.netnih.gov Pre-column derivatization with reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or 1,2-naphthoquinone-4-sulfonate (NQS) introduces a chromophore or fluorophore into the molecule, allowing for sensitive UV or fluorescence detection. researchgate.netdntb.gov.ua The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. researchgate.net For the separation of enantiomers, chiral stationary phases (CSPs) are utilized in HPLC, providing a direct method for resolving racemic mixtures of chiral aminophosphinic acids. ic.ac.ukmdpi.comsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity but is generally unsuitable for the direct analysis of polar and non-volatile compounds like (aminophenylmethyl)phosphinic acid. nih.gov Therefore, derivatization is a mandatory step to increase the volatility and thermal stability of the analyte. nih.gov A common approach is silylation, where active hydrogens in the molecule are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govnih.gov Another method involves esterification followed by acylation. nih.gov For instance, the compound can be esterified with an alcohol (e.g., n-butanol) and then acylated with an agent like trifluoroacetic anhydride (B1165640) (TFAA). nih.gov These derivatization procedures render the compound amenable to GC separation and subsequent mass spectrometric detection. nih.govnih.gov

Table 1: Comparison of Chromatographic Techniques for (Aminophenylmethyl)phosphinic Acid Analysis
TechniqueSample PreparationTypical Stationary PhaseDetection MethodKey AdvantagesKey Limitations
HPLCOften requires pre-column derivatization for enhanced detectionReversed-phase (e.g., C18), Chiral Stationary Phases (CSPs)UV, Fluorescence, Mass Spectrometry (MS)Applicable to a wide range of polarities, direct enantioseparation possibleLower resolution than GC for some applications
GC-MSMandatory derivatization to increase volatilityNon-polar or semi-polar capillary columnsMass Spectrometry (MS)High resolution and sensitivity, detailed structural information from MSRequires derivatization, not suitable for thermally labile compounds

Electrophoretic Methods for Purity Assessment

Capillary electrophoresis (CE) has emerged as a powerful technique for the purity assessment of aminophosphinic acids, including the determination of enantiomeric purity. semanticscholar.orgnih.govnih.gov Capillary Zone Electrophoresis (CZE) is the most widely used mode, separating compounds based on their charge-to-size ratio. semanticscholar.org This method is particularly well-suited for the analysis of charged species like (aminophenylmethyl)phosphinic acid in aqueous solutions.

For the assessment of enantiomeric purity, chiral selectors are added to the background electrolyte. Cyclodextrins, such as α-cyclodextrin and β-cyclodextrin, are commonly used chiral selectors that form transient diastereomeric complexes with the enantiomers of the analyte, leading to different migration times and enabling their separation. dntb.gov.uanih.govnih.gov The efficiency of the separation is influenced by several factors, including the type and concentration of the cyclodextrin, the pH of the background electrolyte, and the applied voltage. nih.gov High-throughput screening of enantioselective catalysts has been made possible by the development of capillary array electrophoresis (CAE), which allows for the parallel analysis of numerous samples. cmu.edu

Table 2: Parameters for Chiral Separation of Aminophosphonic Acids by Capillary Electrophoresis
ParameterConditionImpact on Separation
Chiral SelectorCyclodextrins (e.g., α-CD, β-CD)Forms diastereomeric complexes with enantiomers, enabling separation. nih.govnih.gov
Background Electrolyte pHTypically acidic to neutralAffects the charge of the analyte and the interaction with the chiral selector. nih.gov
Selector ConcentrationOptimized for each analyteInfluences the degree of complexation and separation resolution. nih.gov
Applied VoltageTypically 15-30 kVAffects migration time and separation efficiency.

Isotopic Labeling for Mechanistic Tracing

The synthesis of isotopically labeled (aminophenylmethyl)phosphinic acid can be achieved through various synthetic routes, often starting from labeled precursors. For instance, ¹⁵N-labeled analogs can be prepared using ¹⁵N-ammonia in a Strecker-type synthesis. The labeled compounds are then used in mechanistic studies, and the position of the isotope in the products is determined using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Mass spectrometry can differentiate between labeled and unlabeled fragments, providing information about the connectivity of atoms in the product molecules. nih.gov NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, can pinpoint the exact location of the isotopic label within the molecular structure.

Advanced Spectroscopic Techniques for Quantitative Analysis in Complex Research Matrices

The accurate quantification of (aminophenylmethyl)phosphinic acid in complex matrices such as biological fluids, environmental samples, or reaction mixtures requires highly sensitive and selective analytical methods. Advanced spectroscopic techniques, particularly when coupled with chromatographic or electrophoretic separations, are well-suited for this purpose.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for the quantitative analysis of organic compounds. nih.govresearchgate.net Both ¹H NMR and ³¹P NMR can be utilized for the quantification of (aminophenylmethyl)phosphinic acid. ³¹P NMR is particularly advantageous as the phosphorus nucleus provides a unique spectroscopic window with high sensitivity and a wide chemical shift range, often free from interferences from other components in the matrix. researchgate.net Quantification is achieved by integrating the signal of the analyte and comparing it to the integral of a known amount of an internal standard. researchgate.net

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), offers exceptional sensitivity and selectivity for quantitative analysis. researchgate.netmdpi.comnih.gov In these hyphenated techniques, the chromatographic system separates the analyte from the matrix components, and the mass spectrometer provides highly specific detection and quantification. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes are often employed in tandem mass spectrometry to enhance selectivity and minimize background noise, allowing for the detection of trace levels of the compound. mdpi.com The use of a stable isotope-labeled internal standard is highly recommended in MS-based quantification to correct for matrix effects and variations in instrument response. nih.gov

Table 3: Spectroscopic Techniques for Quantitative Analysis
TechniquePrincipleSample PreparationKey AdvantagesKey Limitations
Quantitative NMR (qNMR)Signal intensity is directly proportional to the number of nuclei.Minimal, dissolution in a suitable deuterated solvent with an internal standard.Non-destructive, no need for identical reference standards for quantification. researchgate.netLower sensitivity compared to MS.
LC-MS/MS or GC-MS/MSSeparation by chromatography followed by selective mass analysis.Extraction and cleanup, derivatization may be required for GC-MS.Very high sensitivity and selectivity, suitable for trace analysis. researchgate.netnih.govMatrix effects can influence accuracy, requires an internal standard. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (aminophenylmethyl)phosphinic acid derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via the phospha-Mannich reaction, where hypophosphorous acid reacts with formaldehyde and amines. Secondary amines with pKa > 7–8 yield clean products, while primary amines require careful optimization due to competing reductive N-methylation . Temperature control (e.g., 60–80°C) and solvent choice (e.g., wet acetic acid) minimize side reactions. For example, aminomethyl-H-phosphinic acids are obtained in near-quantitative yields under these conditions . Purification via recrystallization or column chromatography is recommended to isolate the target compound.

Q. How does the presence of the aminophenylmethyl group influence the acidity and reactivity of phosphinic acid?

  • Methodological Answer : The aminophenylmethyl substituent enhances acidity by stabilizing the conjugate base through resonance and hydrogen bonding. Phosphinic acids typically exhibit pKa values of 6–7 , but the amino group lowers this further, increasing reactivity in metal coordination or catalysis. Titration experiments coupled with NMR spectroscopy can quantify acidity shifts .

Q. What analytical techniques are most effective for characterizing the crystal structure and hydrogen-bonding networks of (aminophenylmethyl)phosphinic acid?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving hydrogen-bonding patterns and crystal symmetry. For example, studies on methyl(phenyl)phosphinic acid revealed intermolecular O–H···O bonds forming dimeric structures . Pair SC-XRD with FTIR to confirm functional groups and solid-state NMR for dynamic hydrogen-bond analysis .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of (aminophenylmethyl)phosphinic acid derivatives to bacterial ureases?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model interactions between the phosphinate group and nickel ions in urease active sites. Molecular docking (e.g., AutoDock Vina) validates competitive inhibition modes, as seen with bis(aminomethyl)phosphinic acid derivatives (Ki = 108 nM against S. pasteurii urease) . MD simulations assess stability of hydrogen bonds with residues like Ala170 and Ala366 .

Q. What strategies mitigate competing side reactions during the synthesis of asymmetrical (aminophenylmethyl)phosphinic acids?

  • Methodological Answer : For unsymmetrical derivatives, stepwise substitution of the P–H bond is recommended. Protect the amine group with tert-butyloxycarbonyl (Boc) before introducing a second substituent. Reductive debenzylation (e.g., H₂/Pd-C) or acidic deprotection (e.g., HCl/dioxane) selectively removes protecting groups without degrading the phosphinic acid core .

Q. How do solvent polarity and pH affect the extraction efficiency of metal ions using (aminophenylmethyl)phosphinic acid as a ligand?

  • Methodological Answer : Solvents with low dielectric constants (e.g., Norpar 12) enhance metal ion extraction due to reduced ligand solvation. At pH 8–9, the deprotonated phosphinic acid forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). UV-Vis spectroscopy and ICP-MS quantify extraction efficiency, while Job’s plot analysis determines stoichiometry .

Q. What explains discrepancies in reported catalytic activity of (aminophenylmethyl)phosphinic acid in asymmetric synthesis?

  • Methodological Answer : Variations arise from differences in Brønsted acidity and steric hindrance. For instance, aryl phosphinic acid-phosphoric acid hybrids with C1-symmetric chirality show higher enantioselectivity (>90% ee) in Mannich reactions due to dual acidic sites . Kinetic studies (e.g., Eyring plots) and X-ray crystallography of catalyst-substrate adresses resolve such contradictions .

Data Contradiction Analysis

Q. Why do some studies report high yields of (aminophenylmethyl)phosphinic acids via phospha-Mannich reactions, while others observe significant by-products?

  • Critical Evaluation : The basicity of amines is a key factor. Secondary amines (e.g., piperidine) with pKa > 7–8 favor clean product formation, whereas less basic amines (e.g., aniline) undergo side reactions like reductive N-methylation . Contradictions arise from unoptimized reaction conditions (e.g., excess formaldehyde or improper temperature control). Systematic screening using Design of Experiments (DoE) can identify robust protocols .

Methodological Resources

  • Synthesis Optimization :
  • Structural Characterization :
  • Enzyme Inhibition Studies :
  • Metal Ion Extraction :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.